molecular formula C23H29F3N4O8 B11933008 D-Ala-Lys-AMCA TFA

D-Ala-Lys-AMCA TFA

Cat. No.: B11933008
M. Wt: 546.5 g/mol
InChI Key: NYAHYIARVRWHRF-KKJWGQAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ala-Lys-AMCA TFA is a compound known for its role as a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). This compound is characterized by its emission of blue fluorescence, making it useful in various scientific research applications. It has been demonstrated through fluorescence analysis that this compound can be transported into liver cancer cells and Caco-2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-Lys-AMCA TFA involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then purified and converted to its trifluoroacetic acid (TFA) salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

D-Ala-Lys-AMCA TFA primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by common reagents such as DCC and DMAP .

Common Reagents and Conditions

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

    Catalysts: 4-dimethylaminopyridine (DMAP)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major product formed from the synthesis of this compound is the fluorescent dipeptide D-Ala-Lys-AMCA in its TFA salt form .

Scientific Research Applications

D-Ala-Lys-AMCA TFA is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

D-Ala-Lys-AMCA TFA exerts its effects by acting as a substrate for PEPT1. The compound is transported across cellular membranes via PEPT1, which is a proton-coupled oligopeptide transporter. This process is driven by the electrochemical proton gradient, allowing the compound to enter cells and emit blue fluorescence. The molecular targets involved include PEPT1 and other related peptide transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Ala-Lys-AMCA TFA is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence. This makes it particularly useful for studying peptide transport mechanisms and evaluating PEPT1-specific substrates or inhibitors .

Properties

Molecular Formula

C23H29F3N4O8

Molecular Weight

546.5 g/mol

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1

InChI Key

NYAHYIARVRWHRF-KKJWGQAZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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